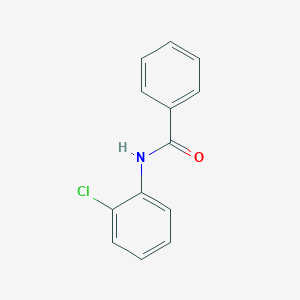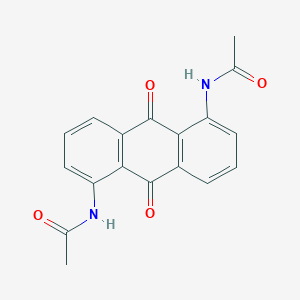
Acetamide, N,N'-bis(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N,N'-bis(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis- is a synthetic compound that has been widely used in scientific research. It is commonly referred to as Bis-AA and is a member of the anthracene-based fluorescent dyes family. Bis-AA has unique physical and chemical properties that make it an excellent tool for studying biological systems.
作用機序
Bis-AA has a unique mechanism of action that is based on its fluorescent properties. It absorbs light at 370 nm and emits light at 470 nm. The fluorescence intensity of Bis-AA is highly dependent on its environment, such as pH, temperature, and polarity. Bis-AA can undergo a photo-induced electron transfer process that results in the formation of a highly fluorescent species. This process is reversible, and the fluorescence intensity can be modulated by changing the environmental conditions.
生化学的および生理学的効果
Bis-AA has been shown to have minimal effects on biochemical and physiological systems. It has been used in various cell lines and animal models without any significant adverse effects. Bis-AA is relatively non-toxic and has a low binding affinity for proteins, making it an excellent tool for studying biological systems.
実験室実験の利点と制限
Bis-AA has several advantages for lab experiments. It is a highly sensitive fluorescent dye that can be used to monitor subtle changes in biological systems. It is also relatively non-toxic and has minimal effects on biochemical and physiological systems. However, Bis-AA has some limitations. It has a low quantum yield, which can limit its sensitivity in some experiments. It also has a relatively short excitation wavelength, which can limit its use in some applications.
将来の方向性
There are several future directions for Bis-AA research. One potential area of research is the development of new Bis-AA derivatives with improved properties, such as higher quantum yields and longer excitation wavelengths. Another potential area of research is the application of Bis-AA in live-cell imaging. Bis-AA has been used in fixed-cell imaging, but its application in live-cell imaging is still limited. Finally, Bis-AA can be used in the development of biosensors for various analytes, such as pH and calcium ions.
Conclusion:
In conclusion, Bis-AA is a synthetic compound that has been widely used in scientific research. It is a highly sensitive fluorescent dye that can be used to monitor subtle changes in biological systems. Bis-AA has a unique mechanism of action that is based on its fluorescent properties. It has minimal effects on biochemical and physiological systems, making it an excellent tool for studying biological systems. Bis-AA has several advantages for lab experiments, but it also has some limitations. There are several future directions for Bis-AA research, including the development of new derivatives and the application of Bis-AA in live-cell imaging and biosensors.
合成法
The synthesis of Bis-AA is a multi-step process that involves the condensation of 9,10-anthraquinone-2-sulfonyl chloride with acetamide followed by the reduction of the resulting intermediate with sodium dithionite. The final product is obtained after purification by column chromatography. The yield of the synthesis is around 30-40%.
科学的研究の応用
Bis-AA has been widely used in various scientific research areas, including biochemistry, cell biology, and biophysics. It is a fluorescent dye that can be used to label proteins, lipids, and nucleic acids. Bis-AA has been used to study protein-protein interactions, protein folding, and lipid membrane dynamics. It can also be used to monitor intracellular pH changes and calcium ion concentrations.
特性
CAS番号 |
129-30-6 |
|---|---|
製品名 |
Acetamide, N,N'-bis(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis- |
分子式 |
C18H14N2O4 |
分子量 |
322.3 g/mol |
IUPAC名 |
N-(5-acetamido-9,10-dioxoanthracen-1-yl)acetamide |
InChI |
InChI=1S/C18H14N2O4/c1-9(21)19-13-7-3-5-11-15(13)17(23)12-6-4-8-14(20-10(2)22)16(12)18(11)24/h3-8H,1-2H3,(H,19,21)(H,20,22) |
InChIキー |
FKRYJILJIVPKTR-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C |
正規SMILES |
CC(=O)NC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C |
その他のCAS番号 |
129-30-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



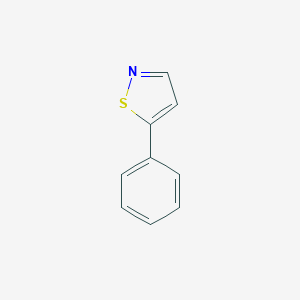
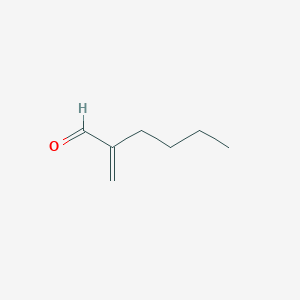
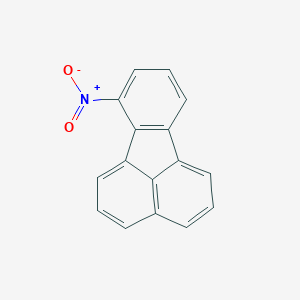
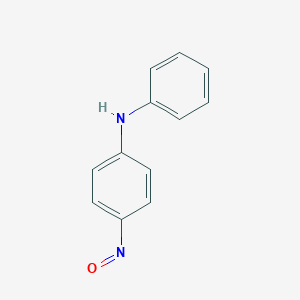
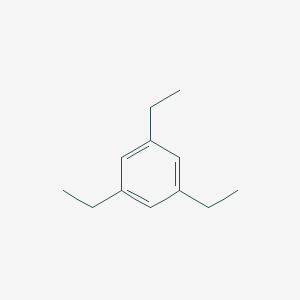
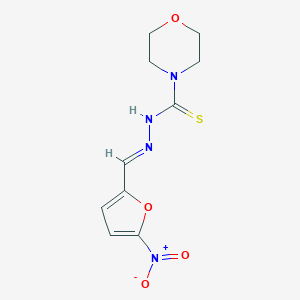
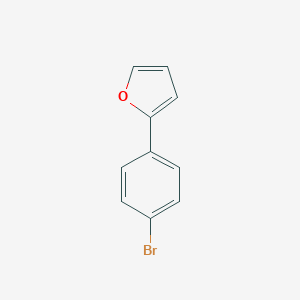
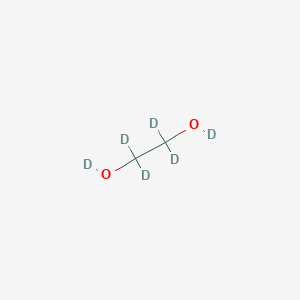
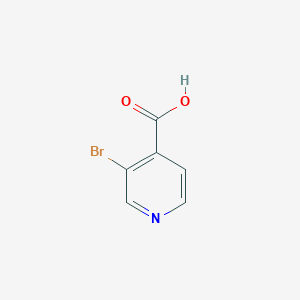
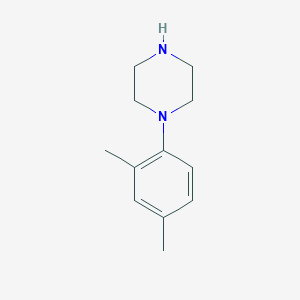
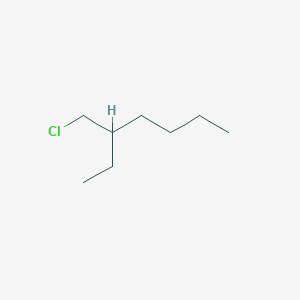
![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B86060.png)
